molecular formula C19H17FN4O2S2 B2402373 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 392295-80-6

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No. B2402373
CAS RN: 392295-80-6
M. Wt: 416.49
InChI Key: KGUHGOBULLCLMQ-UHFFFAOYSA-N
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Description

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase

The compound shows potential in inhibiting carbonic anhydrase isozymes I and II, enzymes present in almost all living organisms. They are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water. Sulfonamide derivatives, including structures similar to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide, have been studied for their inhibitory effects on these enzymes (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antitubercular Activity

Derivatives of 1,3,4-thiadiazoles, like the compound , have been investigated as antituberculosis agents. They exhibit significant in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, showing a highly selective antimycobacterial effect without activity against other bacteria or fungi (Karabanovich et al., 2016).

Antifungal Activity

Compounds containing 1,3,4-thiadiazole structures have demonstrated antifungal properties. Studies have shown that metal complexes with aminobenzolamide derivatives, structurally similar to the compound , act as potent inhibitors of carbonic anhydrase and effective antifungal agents against several species of Aspergillus and Candida (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Synthesis and Reactivity Studies

The synthesis and reactivity of compounds similar to N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide have been a subject of research. Studies focus on understanding the mechanisms of formation and properties of thiadiazoles, which are important for developing new drugs and materials (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

Spectroscopic and Theoretical Studies

Research has been conducted on the spectroscopic properties and theoretical aspects of 1,3,4-thiadiazoles. These studies provide insights into the fluorescence effects and molecular interactions of such compounds, which are critical for applications in molecular medicine and biology (Budziak et al., 2019).

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-3-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUHGOBULLCLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

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